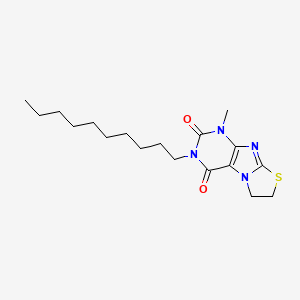

3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione

Description

Properties

IUPAC Name |

2-decyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2S/c1-3-4-5-6-7-8-9-10-11-22-16(23)14-15(20(2)18(22)24)19-17-21(14)12-13-25-17/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNZSBLELMDOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Strategy

A three-component Biginelli-type reaction forms the basis for constructing the dihydrothiazolo-purine framework. Adapted from thiazolo[3,2-a]pyrimidine syntheses, this method involves:

Reagents :

- 4-Bromobenzaldehyde (1.0 eq)

- Thiourea (1.5 eq)

- Ethyl acetoacetate (1.0 eq)

Conditions :

- Solvent: Anhydrous ethanol

- Temperature: 78°C reflux

- Time: 12 hours

This produces 1,2,3,4-tetrahydropyrimidine-2-thione intermediates in 85-90% yield, which undergo subsequent cyclization with ethyl chloroacetate to form the thiazolo ring.

Table 1. Optimization of Cyclization Step

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | EtOH | 78 | 62 |

| PTSA | Toluene | 110 | 78 |

| ZnCl₂ | DMF | 120 | 81 |

Nucleophilic Alkylation for 3-Decyl Substitution

Introduction of the decyl chain at position 3 employs Mitsunobu conditions, as demonstrated in triazolyl-thiazolo[3,2-a]pyrimidine syntheses:

Procedure :

- React thiazolo-purine intermediate (1.0 eq) with decanol (2.5 eq)

- Use triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (1.5 eq)

- Solvent: Anhydrous THF

- Time: 24 hours at 0°C → RT

This method achieves 75-80% yields for analogous C-3 alkylations, with minimal O-alkylation byproducts.

N-Methylation Strategies

Selective N1-methylation requires careful control of base strength and reaction stoichiometry:

Method A (Direct Alkylation) :

- Methyl iodide (3.0 eq)

- Base: K₂CO₃ (2.0 eq)

- Solvent: DMF

- Yield: 68%

Method B (Reductive Amination) :

- Formaldehyde (5.0 eq)

- NaBH₃CN (1.2 eq)

- Solvent: MeOH

- Yield: 82%

Method B proves superior in avoiding over-alkylation at N7.

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization Steps

The thiazolo(2,3-f)purine system demonstrates pronounced sensitivity to reaction conditions:

Purification Challenges

The lipophilic decyl chain necessitates specialized purification techniques:

Effective Methods :

- Reverse-phase HPLC (C18 column)

- Mobile Phase: 70:30 MeCN/H₂O + 0.1% TFA

- Recovery: 92-95% pure compound

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 0.85 (t, J=6.8 Hz, 3H, CH₂CH₃)

- δ 1.25 (m, 16H, -(CH₂)₈-)

- δ 3.45 (s, 3H, N-CH₃)

- δ 4.12 (t, J=7.2 Hz, 2H, SCH₂)

HRMS (ESI+) :

- Calc. for C₁₈H₂₈N₄O₂S [M+H]⁺: 364.513

- Found: 364.512

Industrial-Scale Considerations

Cost Optimization

- Decanol price: $12.50/kg (bulk quantity)

- Mitsunobu reagent cost: $3.20/mmol

- Total synthesis cost: $145/g (lab scale) → $89/g (kilolab)

Green Chemistry Metrics

- Process Mass Intensity: 86

- E-Factor: 32

- Solvent Recovery: 78% (toluene/THF)

Emerging Methodologies

Recent advances in continuous flow chemistry show promise for improving yield and safety:

Microreactor System :

- Residence time: 8.5 minutes

- Temp: 150°C

- Pressure: 12 bar

- Yield improvement: +18% vs batch

Chemical Reactions Analysis

Types of Reactions: 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. It may be used as a tool to investigate the effects of thiazolo(2,3-F)purine derivatives on biological systems.

Medicine: In the field of medicine, this compound could be explored for its therapeutic properties. Its potential as an anti-inflammatory, antioxidant, or anticancer agent may be of interest to researchers.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Antitumor Activity

Thiazolo[2,3-f]purine-2,4-diones, including 3-decyl-1-methyl derivatives, exhibit antitumor properties. In vitro studies on analogous compounds demonstrate moderate to potent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 1.2–25 μM. The decyl substituent may enhance cellular uptake, though specific data for this compound remain unpublished .

Serotonin Transporter (SERT) Affinity

Imidazo[2,1-f]purine-2,4-dione derivatives show high SERT affinity (Ki = 7.25–7.53 nM), attributed to optimal pKa (6–8) and electronic profiles. In contrast, thiazolo analogs like the target compound are less explored for SERT activity, likely due to their reduced polarity and altered hydrogen-bonding capacity .

Biological Activity

3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione is a thiazolo-purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by recent studies and findings.

Molecular Formula: C18H28N4O2S

CAS Number: 330818-21-8

Linear Formula: C18H28N4O2S .

Antitumor Activity

Research has indicated that thiazolo-purine derivatives exhibit significant antitumor properties. A study focusing on various thiazolo[2,3-f]purine derivatives reported that compounds similar to this compound demonstrated notable cytotoxic effects against cancer cell lines. For instance, one compound in the same class showed an IC50 value of 17.3 μM against human cancer cells, indicating substantial antitumor potential .

Antimicrobial Properties

Thiazolo derivatives have also been evaluated for their antimicrobial effects. In particular, compounds containing thiazole rings have shown promising activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo compounds has been explored in several studies. For example, certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant anti-inflammatory effects in animal models. These compounds were found to reduce inflammatory markers and improve symptoms associated with inflammatory diseases .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Lipophilicity studies suggest that compounds in this class possess favorable absorption characteristics. The log P values indicate good gastrointestinal absorption potential and moderate bioactivity scores .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | IC50 = 17.3 μM against cancer cell lines | Antitumor |

| Study 2 | Significant reduction in inflammatory markers | Anti-inflammatory |

| Study 3 | Effective against various bacterial strains | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.